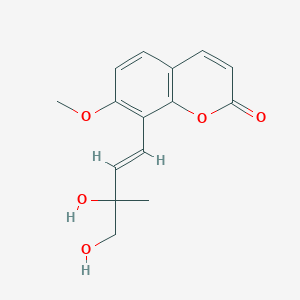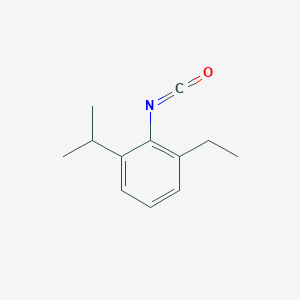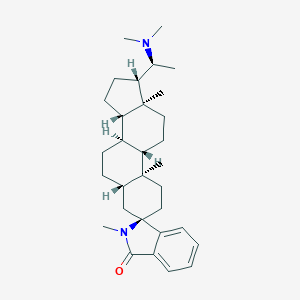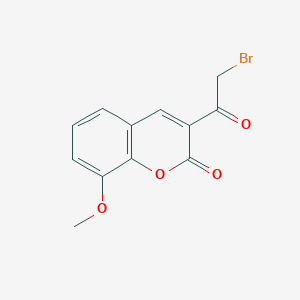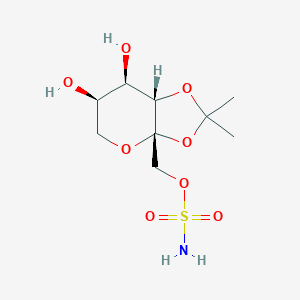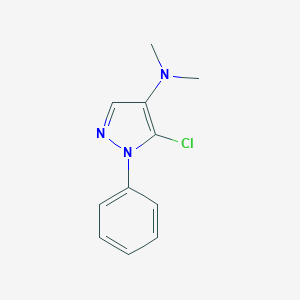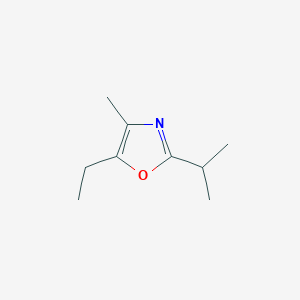
1-Bromo-1-ethenylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1-ethenylcyclopropane, also known as 1-Bromo-1-ethenylcyclopropane or BECP, is a cyclopropane derivative that has gained significant attention in scientific research due to its unique chemical properties. BECP is a colorless liquid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis reactions.
Mécanisme D'action
The mechanism of action of BECP is not well understood. However, it is believed that BECP undergoes nucleophilic substitution reactions with various nucleophiles such as water and alcohols. This reaction results in the formation of a cyclopropane ring, which is a highly strained ring system that is prone to undergo further reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of BECP. However, it has been reported that BECP exhibits moderate toxicity towards various cell lines. Additionally, BECP has been shown to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BECP in lab experiments is its ability to undergo nucleophilic substitution reactions with various nucleophiles. This reaction can be used to synthesize a wide range of compounds. However, the highly strained cyclopropane ring system of BECP can make it difficult to handle and store. Additionally, the toxicity of BECP towards certain cell lines can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on BECP. One area of interest is the development of new synthetic methods for BECP and its derivatives. Additionally, the biological activity of BECP and its derivatives should be further investigated to identify potential therapeutic applications. Finally, the use of BECP in materials science and catalysis should also be explored.
Méthodes De Synthèse
The synthesis of BECP can be achieved through the reaction of cyclopropene with bromine in the presence of a catalyst such as iron(III) chloride. The reaction proceeds through the addition of bromine to the double bond of cyclopropene, forming a bromonium ion intermediate. This intermediate then undergoes ring-opening to form BECP.
Applications De Recherche Scientifique
BECP has been widely used in scientific research as a reagent in organic synthesis reactions. It has been used in the synthesis of various compounds such as cyclic ethers, lactones, and amides. Additionally, BECP has been used as a starting material in the synthesis of biologically active compounds such as antitumor agents and antimicrobial agents.
Propriétés
Numéro CAS |
101246-01-9 |
|---|---|
Nom du produit |
1-Bromo-1-ethenylcyclopropane |
Formule moléculaire |
C5H7Br |
Poids moléculaire |
147.01 g/mol |
Nom IUPAC |
1-bromo-1-ethenylcyclopropane |
InChI |
InChI=1S/C5H7Br/c1-2-5(6)3-4-5/h2H,1,3-4H2 |
Clé InChI |
TYFGGWWWEMJJKM-UHFFFAOYSA-N |
SMILES |
C=CC1(CC1)Br |
SMILES canonique |
C=CC1(CC1)Br |
Synonymes |
Cyclopropane, 1-bromo-1-ethenyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



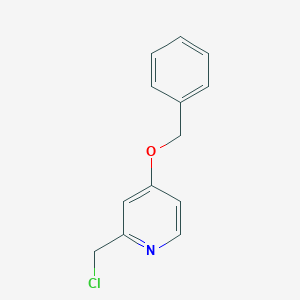


![(2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B22668.png)


